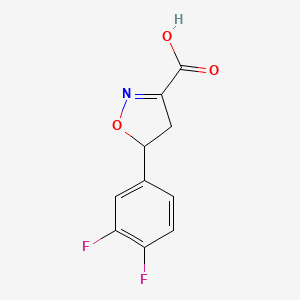

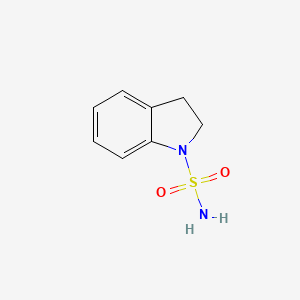

2,3-dihydro-1H-indole-1-sulfonamide

Descripción general

Descripción

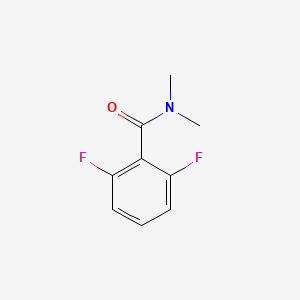

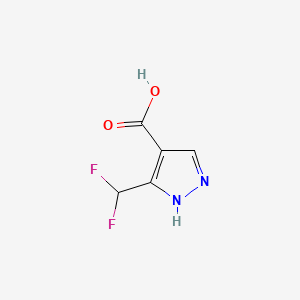

2,3-dihydro-1H-indole-1-sulfonamide is a chemical compound with the CAS Number: 34917-77-6 . It has a molecular weight of 198.25 and its IUPAC name is 1-indolinesulfonamide . It is a powder at room temperature .

Synthesis Analysis

Sulfonamide-based indole derivatives, such as 2,3-dihydro-1H-indole-1-sulfonamide, have been synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of these synthesized compounds was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The InChI code for 2,3-dihydro-1H-indole-1-sulfonamide is 1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12) . The InChI key is IWPJHISUYDXHGJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,3-dihydro-1H-indole-1-sulfonamide is a powder at room temperature . It has a melting point of 148-152°C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Indoline-1-sulfonamide has been investigated for its antimicrobial properties. In a study by Agrawal et al., newly designed sulfonamide-based indole derivatives were synthesized and screened for antimicrobial activity. Notably, these compounds showed significant activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus megaterium) and Gram-negative bacteria (Klebsiella pneumonia, Escherichia coli, Salmonella typhiae, Shigella sp., and Enterobacter aerogenes) . The compound exhibited the highest antibacterial activity against Klebsiella pneumonia.

Antiviral Potential

Indole derivatives, including indoline-1-sulfonamide, have demonstrated antiviral activity. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus. Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anticancer Properties

Although research on indoline-1-sulfonamide specifically is limited, indole derivatives in general have shown promise as potential anticancer agents. These compounds may interfere with cancer cell growth and survival pathways. Further investigations are needed to explore the specific anticancer potential of indoline-1-sulfonamide .

Antioxidant Capacity

Indole compounds, including indoline-1-sulfonamide, may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant capacity of this compound could yield valuable insights.

Safety and Hazards

Direcciones Futuras

Indole and its derivatives, including 2,3-dihydro-1H-indole-1-sulfonamide, are gaining a lot of interest in medicinal chemistry due to their physiological activity . Future research may focus on developing pharmacologically active derivatives of indole with sulfonamide scaffolds .

Relevant Papers Several papers have been published on the topic of sulfonamide-based indole derivatives . These papers discuss the synthesis, biological activity, and potential applications of these compounds .

Mecanismo De Acción

Target of Action

Indoline-1-sulfonamide primarily targets carbonic anhydrase (CA) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining the acidic extracellular tumor environment . Additionally, indoline-1-sulfonamide has been shown to exhibit strong antimicrobial actions .

Mode of Action

Indoline-1-sulfonamide acts as a competitive inhibitor of its target enzymes . It binds to the active site of these enzymes, thereby preventing their normal function. The sulfonamide group in the compound acts as a zinc-binding group (ZBG) , which is crucial for its inhibitory action .

Biochemical Pathways

The inhibition of CA IX and CA XII by indoline-1-sulfonamide disrupts the normal functioning of these enzymes, leading to a change in the extracellular tumor environment . This can have downstream effects on various biochemical pathways involved in tumor growth and survival.

Pharmacokinetics

The compound’s hydrophilic properties, primarily due to the sulfonamide group, are likely to influence its bioavailability .

Result of Action

The inhibition of CA IX and CA XII by indoline-1-sulfonamide can lead to a disruption in the acidic extracellular tumor environment . This can potentially inhibit tumor growth and survival. Furthermore, the compound’s strong antimicrobial actions suggest that it could be effective against various microbial infections .

Action Environment

The action of indoline-1-sulfonamide can be influenced by various environmental factors. For instance, the acidic extracellular tumor environment can enhance the compound’s inhibitory action on CA IX and CA XII

Propiedades

IUPAC Name |

2,3-dihydroindole-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPJHISUYDXHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-indole-1-sulfonamide | |

CAS RN |

34917-77-6 | |

| Record name | 2,3-dihydro-1H-indole-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)

![Thieno[3,4-c]furan-1,3(4H,6H)-dione](/img/structure/B3025415.png)

![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3025420.png)